4-methoxy-N-propan-2-ylpyrimidin-2-amine

Description

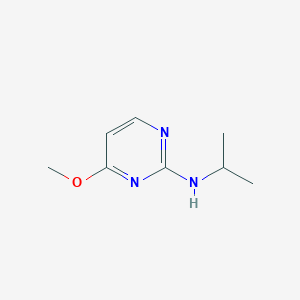

4-Methoxy-N-propan-2-ylpyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy group at the 4-position and an isopropylamino group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and immunomodulators .

Properties

IUPAC Name |

4-methoxy-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)10-8-9-5-4-7(11-8)12-3/h4-6H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFPZKLMEOCYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methoxy-N-propan-2-ylpyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Bulkier Groups: The isopropylamino group at the 2-position (target compound) introduces steric hindrance, which may reduce off-target binding compared to smaller substituents like methyl or hydrogen .

Impact of Ring Fusion: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit fused bicyclic systems, increasing rigidity and planarity. This contrasts with the monocyclic target compound, which may offer greater conformational flexibility for binding diverse targets.

Functional Group Contributions: Tetrazole and Sulfonyl Groups: These polar groups () improve aqueous solubility and facilitate hydrogen bonding with target proteins, a feature absent in the target compound but relevant for optimizing pharmacokinetics.

Crystallographic and Conformational Insights :

- Substituents such as methoxy and fluorophenyl groups influence molecular conformation via intramolecular hydrogen bonding (e.g., N–H⋯N in ). For the target compound, similar interactions may stabilize its active conformation.

Table 2: Physicochemical Properties (Inferred from Analogs)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-N-propan-2-ylpyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, halogenated pyrimidine intermediates (e.g., 4-chloro derivatives) can react with isopropylamine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or toluene at 60–100°C . Catalysts such as Pd or Cu may enhance coupling efficiency in cross-coupling steps . Yield optimization requires precise control of stoichiometry, temperature, and inert atmospheres to minimize side reactions.

Q. How is the molecular structure of this compound characterized in academic studies?

- Methodology : X-ray crystallography is the gold standard for structural elucidation, revealing bond angles, hydrogen bonding, and π-stacking interactions . Complementary techniques include NMR (¹H/¹³C) for confirming substitution patterns and LC-MS for purity assessment. Computational methods (DFT calculations) predict electronic properties and reactive sites .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- Methodology : HPLC with UV detection (λ = 254–280 nm) quantifies purity, while TLC monitors reaction progress. Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation tests, analyzed by NMR or FTIR to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) .

- Validate target engagement via biochemical assays (e.g., kinase inhibition profiling) .

- Cross-reference with structural analogs (e.g., methyl vs. methoxy substitutions) to isolate SAR trends .

Q. What strategies optimize the regioselectivity of functional group modifications on the pyrimidine core?

- Methodology : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on directing groups. The methoxy group at C4 acts as an electron donor, directing reactions to C5. Computational modeling (MEP maps) identifies electron-rich regions, while experimental validation uses isotopic labeling or kinetic studies .

Q. How can researchers design experiments to study the metabolic stability of this compound in preclinical models?

- Methodology :

- In vitro : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-HRMS .

- In vivo : Administer radiolabeled compound (³H/¹⁴C) and analyze plasma, urine, and feces for bioavailability and excretion profiles .

- Use CYP450 inhibition assays to identify metabolic pathways vulnerable to drug-drug interactions .

Q. What advanced computational approaches predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs) .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) under physiological conditions .

- QSAR models : Train on datasets of pyrimidine analogs to predict bioactivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.